molecular formula C23H18BrFN4O2 B2674578 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea CAS No. 1796905-15-1

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea

Cat. No. B2674578
CAS RN: 1796905-15-1
M. Wt: 481.325
InChI Key: MIPFTZONVGQUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea is a useful research compound. Its molecular formula is C23H18BrFN4O2 and its molecular weight is 481.325. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Benzodiazepines for Tumor Targeting

Radiolabeled antagonists of specific peptide receptors, like the novel radioiodinated 1,4-benzodiazepines developed for cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors, demonstrate potential for in vivo tumor targeting. This approach identifies a higher number of receptor binding sites than agonists, making it preferable for certain diagnostic and therapeutic applications in oncology (Akgün et al., 2009).

Metal-Organic Frameworks for Gas Adsorption

The integration of urea-functionalized dicarboxylate linkers in metal-organic frameworks (MOFs) showcases a novel approach to enhancing gas adsorption capabilities. Such frameworks exhibit high uptake values for gases like SO2 and NH3, attributed to the urea functionality and its hydrogen-bonding interactions. This finding opens new avenues for designing materials with improved gas capture and storage properties (Glomb et al., 2017).

Orexin Receptor Antagonism in Eating Disorders

Research on the role of orexin-1 receptor mechanisms in compulsive food consumption provides insights into potential pharmacological treatments for eating disorders with a compulsive component. Selective antagonism at orexin receptors, particularly OX1R, could represent a novel therapeutic strategy for managing conditions like binge eating (Piccoli et al., 2012).

Enzymatic Activity in Environmental Science

Studies on the effects of commercial pesticides, such as diazinon and imidacloprid, on microbial urease activity in soil and sod contribute to understanding the environmental impact of these chemicals on nitrogen availability and turfgrass management. Such research emphasizes the importance of evaluating the potential effects of chemical agents on enzymatic activities in environmental settings (Ingram et al., 2005).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPFTZONVGQUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-fluorophenyl)urea

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